![molecular formula C14H20N2O3S B5625235 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-propylbenzamide](/img/structure/B5625235.png)
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-propylbenzamide
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Overview
Description
Synthesis Analysis
The synthesis of related thiazine derivatives involves either thermal methods or ultrasonic baths to enhance reaction yields and reduce reaction times. Compounds are characterized using spectroscopic techniques such as NMR, infrared, and EIMS. For instance, a novel series of N′-(1-(aryl)ethylidene)-2-(5,5-dioxido-3-phenylbenzo[e]pyrazolo[4,3-c][1,2]thiazin-4(1H)-yl)acetohydrazides was synthesized, showcasing the versatility of thiazine derivatives in synthesis (Aslam et al., 2013).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods are crucial in elucidating the molecular structure of thiazine derivatives. The structure of one compound, for instance, was confirmed through X-ray crystallography, highlighting the importance of these techniques in understanding the compound's molecular framework (Aslam et al., 2013).
Chemical Reactions and Properties
Thiazine derivatives participate in various chemical reactions, offering a broad spectrum of biological activities. For example, certain compounds demonstrated anti-HIV-1 activity, indicating their potential in therapeutic applications. The chemical reactions of these compounds are often characterized by their interactions with different biological targets (Aslam et al., 2013).
properties
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-propylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-2-9-15-14(17)12-5-7-13(8-6-12)16-10-3-4-11-20(16,18)19/h5-8H,2-4,9-11H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKDFBGWWLDKTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)N2CCCCS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-propylbenzamide |
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